molecular formula C19H13F2N5OS B2544972 N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-47-5

N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2544972
CAS No.: 852372-47-5
M. Wt: 397.4
InChI Key: PVOLRJYPLADFKW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This heterocyclic compound features a fused triazole-pyridazine core system, a scaffold recognized in medicinal chemistry as a privileged structure for its ability to interact with diverse biological targets . The molecular structure incorporates a 2,4-difluorophenylacetamide group linked via a thioether bridge, which may influence its physicochemical properties and biomolecular interactions. This compound is of significant interest in early-stage pharmacological research, particularly in the context of infectious diseases. It serves as a valuable chemical tool for probing new therapeutic strategies, with recent studies highlighting the potential of related triazolopyridazine analogs as leads for novel anti-parasitic agents . Specifically, such compounds have shown promising in vitro activity against Cryptosporidium parvum , a significant cause of life-threatening diarrheal disease, by potentially inhibiting key stages of the parasite's life cycle such as macrogamont development . The mechanism of action for this chemotype is under investigation but may involve interaction with enzymatic targets; the 1,2,4-triazole moiety is known to act as a key pharmacophore by interacting with biological receptors through hydrogen bonding and dipole interactions . Researchers utilize this compound exclusively for non-human in vitro studies to explore its potential bioactivities, physicochemical properties, and as a building block for further chemical synthesis. This product is intended for research purposes only in laboratory settings and is not for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-13-6-7-15(14(21)10-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOLRJYPLADFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This compound features a difluorophenyl moiety and a triazolo-pyridazine structure, which are known to exhibit various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the triazole and pyridazine rings followed by the introduction of the difluorophenyl and thioacetamide functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Compounds containing triazole moieties have shown significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazole exhibit antifungal and antibacterial activities against a variety of pathogens. For instance, triazole derivatives have been reported to possess minimum inhibitory concentrations (MICs) in the range of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of the thioacetamide group in our compound may enhance its interaction with microbial enzymes or receptors.

Anticancer Properties

The triazolo-pyridazine framework has been associated with anticancer activity. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through various mechanisms including modulation of microtubule dynamics and inhibition of specific kinases . The structural features of this compound may contribute to its effectiveness against different cancer types.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The difluorophenyl group is believed to enhance lipophilicity and improve cellular uptake. Furthermore, modifications on the triazole and pyridazine rings can significantly affect potency and selectivity against various biological targets .

Modification Effect on Activity
Addition of fluorine atomsIncreases potency against certain bacteria
Alteration in thio groupModulates anticancer activity
Variations in phenyl groupsAffects selectivity for different targets

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives where one compound exhibited an MIC value significantly lower than standard antibiotics against resistant strains . This suggests that similar modifications in our target compound could yield potent antimicrobial agents.
  • Anticancer Activity : Research on triazolo-pyridazines demonstrated their ability to inhibit cancer cell lines with IC50 values in the low micromolar range . The potential for this compound to exhibit comparable or enhanced activity warrants further investigation.

Scientific Research Applications

Antifungal Properties

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit notable antifungal activity. For instance, derivatives containing triazole and pyridazine moieties have shown efficacy against various Candida strains. A study reported that certain triazole derivatives achieved minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole against Candida albicans and other strains .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Triazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications to the triazole structure can enhance cytotoxicity against different cancer cell lines. The introduction of the difluorophenyl group may further improve the selectivity and potency of these compounds against tumor cells.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the difluorophenyl group via electrophilic aromatic substitution.
  • Coupling reactions to attach the thioacetamide moiety.

Each synthetic step is optimized for yield and purity, with characterization performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and composition.

Antimicrobial Applications

Given its antifungal properties, this compound could be developed into a new class of antifungal agents targeting resistant strains of fungi. The ongoing rise in antifungal resistance necessitates innovative approaches in drug design.

Cancer Treatment

The anticancer potential opens avenues for further research into its use as a chemotherapeutic agent. Investigations into its mechanism of action could reveal insights into how it affects cancer cell metabolism or induces apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[4,3-b]pyridazine Derivatives

a. N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632)

  • Structural Differences : The triazole ring in C1632 is substituted with a methyl group instead of phenyl, and the acetamide group is linked to a 3-methylphenyl rather than a 2,4-difluorophenyl group .
  • Biological Activity : C1632 inhibits Lin-28, rescuing let-7 miRNA function, and reduces tumorsphere formation in cancer cell lines by promoting differentiation . In contrast, the target compound’s fluorinated aromatic system may enhance metabolic stability and target selectivity.
  • Pharmacokinetics : The methyl substituent in C1632 likely improves lipophilicity, whereas the difluorophenyl group in the target compound could reduce oxidative metabolism .

b. 2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • Structural Differences : Features a 3-fluorophenyl on the triazole and a 3-(trifluoromethyl)phenyl on the acetamide, compared to the target compound’s 3-phenyl and 2,4-difluorophenyl groups .
  • The 2,4-difluorophenyl in the target compound may offer better solubility due to reduced steric hindrance .
Triazino[5,6-b]indole-Based Acetamides

Compounds such as N-(4-phenoxyphenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (24) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the thioacetamide linkage but differ in their heterocyclic cores.

  • Biological Implications: The triazinoindole scaffold in these compounds is associated with diverse bioactivities, including kinase inhibition. However, the triazolopyridazine core in the target compound may exhibit distinct binding modes due to its planar aromatic system and nitrogen-rich environment .
  • Synthetic Accessibility : Both classes are synthesized via coupling of thioacetic acids with aromatic amines, achieving >95% purity .
Thieno[2,3-d]pyrimidine and Triazole Derivatives

a. N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide

  • Structural Contrasts: Replaces the triazolopyridazine with a thienopyrimidine ring, which is less nitrogen-dense. The dihydrothienopyrimidinone system may confer different solubility and redox properties .
  • Therapeutic Potential: Thienopyrimidines are known for antiviral and anticancer activities, suggesting the target compound’s triazolopyridazine core could offer novel mechanisms .

b. 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
N-(2,4-Difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Triazolo[4,3-b]pyridazine 3-phenyl, 2,4-difluorophenyl Kinase inhibition (hypothesized)
C1632 (Lin28-1632) Triazolo[4,3-b]pyridazine 3-methyl, N-methyl-3-methylphenyl Lin-28 inhibitor, differentiation agent
Compound 24 (Triazino[5,6-b]indole) Triazino[5,6-b]indole 5-methyl, 4-phenoxyphenyl Kinase inhibition (potential)
2-{[3-(3-Fluorophenyl)triazolo...}acetamide Triazolo[4,3-b]pyridazine 3-fluorophenyl, 3-(trifluoromethyl)phenyl Undisclosed (structural analog)
N-(2,4-Difluorophenyl)-2-((3-ethyl...thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidine 3-ethyl, 5,6-dimethyl Anticancer (speculative)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Fluorination at the phenyl ring (e.g., 2,4-difluoro) enhances metabolic stability and target engagement compared to non-fluorinated analogs like C1632 .
  • Mechanistic Divergence : While C1632 modulates Lin-28/let-7 interactions, the target compound’s phenyl-triazolopyridazine system may target kinases or epigenetic regulators due to its extended π-system .
  • Synthetic Feasibility: High purity (>95%) is achievable via standardized coupling reactions, as demonstrated in triazinoindole and triazolopyridazine syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, and how can purity be optimized?

  • Methodology : A multi-step approach is typically employed:

Substitution reactions under alkaline conditions to introduce the thioether group (e.g., coupling 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with a halogenated acetamide precursor).

Condensation of intermediates using coupling agents like EDC/HOBt for amide bond formation.

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

  • Key Challenges : Side reactions during thiol coupling require strict temperature control (0–5°C) and inert atmospheres.

Q. How is structural characterization of this compound performed to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^13C, and 19F^{19}F-NMR to confirm substituent positions and fluorine environments.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves bond angles and torsional strain in the triazolo-pyridazine core .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities in tautomeric forms .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Screening Protocols :

  • Antifungal Activity : Broth microdilution assays against Candida albicans and Aspergillus fumigatus (MIC values), referencing fluconazole derivatives with similar triazole-thioacetamide scaffolds .
  • Cancer Stem Cell (CSC) Inhibition : Tumorsphere formation assays in breast cancer cell lines (e.g., MDA-MB-231) to assess differentiation effects, leveraging known Lin-28/let-7 pathway modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

  • Modification Strategies :

  • Fluorine Substitution : Compare 2,4-difluorophenyl vs. mono-fluorinated analogs to balance lipophilicity and metabolic stability.
  • Heterocycle Variation : Replace the triazolo-pyridazine core with imidazo[1,2-a]pyridine to assess impact on target binding .
    • Data Analysis : Use IC50_{50} values from kinase inhibition assays (e.g., EGFR or PI3K) to correlate substituent effects with potency .

Q. What crystallization conditions yield high-quality single crystals for X-ray analysis?

  • Protocol : Slow evaporation from DMSO/water (1:3 v/v) at 4°C, yielding orthorhombic crystals.
  • Key Parameters :

  • Space Group : P21/cP2_1/c (common for triazolo-pyridazines).
  • Torsional Angles : Analyze dihedral angles between the phenyl and triazolo groups to predict conformational stability .

Q. How does molecular docking predict its interaction with biological targets like kinases?

  • Computational Workflow :

Target Selection : Prioritize kinases (e.g., CDK2, Aurora B) based on structural homology to known triazolo-pyridazine inhibitors.

Docking Software : AutoDock Vina or GOLD with ChemScore scoring function.

Validation : Compare docking poses (e.g., π-π stacking with Phe80 in CDK2) with crystallographic data from analogs .

  • Limitations : Solvent effects and protein flexibility may require MD simulations for refinement.

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Case Example : Contradictory MIC values in antifungal assays may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC references).
  • Assay Conditions : Control pH (5.5–7.4) and serum protein content to mimic physiological environments .
    • Resolution : Meta-analysis of IC50_{50} data with normalization to internal controls (e.g., fluconazole as a benchmark) .

Q. What protocols ensure stability during storage and handling?

  • Storage : Lyophilized solid at -20°C under argon; avoid aqueous solutions >24 hours due to thioacetamide hydrolysis.
  • Handling : Use gloveboxes for air-sensitive steps (e.g., thiol coupling); monitor degradation via HPLC-PDA at 254 nm .

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